molecular formula C10H12O2 B14047683 1-(3-(Hydroxymethyl)phenyl)propan-1-one CAS No. 125604-07-1

1-(3-(Hydroxymethyl)phenyl)propan-1-one

Cat. No.: B14047683
CAS No.: 125604-07-1
M. Wt: 164.20 g/mol
InChI Key: MQHRSHGUGYCQDV-UHFFFAOYSA-N
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Description

1-(3-(Hydroxymethyl)phenyl)propan-1-one is a propanone derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 3-position of the phenyl ring. The compound’s synthesis likely involves protecting-group strategies for the hydroxymethyl moiety, as seen in analogs using methoxymethoxy (MOM) protection followed by hydrolysis .

Properties

CAS No.

125604-07-1

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-[3-(hydroxymethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H12O2/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,11H,2,7H2,1H3

InChI Key

MQHRSHGUGYCQDV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-(Hydroxymethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol using a ruthenium catalyst. This method proceeds via a hydrogen-borrowing mechanism in a Guerbet-style process .

Industrial Production Methods

Industrial production methods for 1-(3-(Hydroxymethyl)phenyl)propan-1-one typically involve optimized catalytic conditions to achieve high yields. The use of ruthenium catalysts and systematic optimization of reaction conditions can result in high turnover numbers (TON) and efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-(Hydroxymethyl)phenyl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)propan-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl ring can undergo electrophilic aromatic substitution, allowing for further functionalization .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Phenyl Ring) Molecular Weight Key Properties/Applications References
1-(3-(Hydroxymethyl)phenyl)propan-1-one 3-CH₂OH ~178.19 (calc.) High hydrophilicity; potential drug intermediate Inferred
1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one 3-Cl; 3-dimethylamino 253.77 Pharmaceutical secondary standard
1-(4-(Methylsulfonyl)phenyl)-3-phenylpropan-1-one 4-SO₂Me; 3-Ph ~316.37 Potent COX-2 inhibitor (IC₅₀: <1 µM)
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propan-1-one 3,4-OMe; 4-OMe ~344.37 Synthetic intermediate for triazoles
1-(3-Trifluoromethylphenyl)propan-1-one 3-CF₃ ~216.16 Enhanced metabolic stability

Key Observations:

Hydrophilicity : The hydroxymethyl group in 1-(3-(Hydroxymethyl)phenyl)propan-1-one increases water solubility compared to chloro (e.g., 3-Cl in ) or trifluoromethyl (3-CF₃ in ) derivatives.

Electron Effects : Electron-withdrawing groups (e.g., -SO₂Me in ) enhance binding to enzymes like COX-2, whereas electron-donating groups (e.g., -OMe in ) favor synthetic versatility.

Biological Activity : Methylsulfonyl-substituted analogs exhibit potent COX-2 inhibition (IC₅₀: <1 µM) due to strong electron withdrawal and steric fit into enzyme pockets . In contrast, hydroxymethyl derivatives may prioritize solubility over target affinity.

Pharmacological and Industrial Relevance

  • COX-2 Inhibition : Methylsulfonyl-substituted derivatives (e.g., compound 4g in ) show >100-fold selectivity for COX-2 over COX-1, making them promising anti-inflammatory agents.
  • Antiplatelet Activity : Thioether derivatives (e.g., 3-(phenylthio)propan-1-ones) demonstrate dual COX-2 inhibition and antiplatelet aggregation .
  • Drug Intermediates : Chlorophenyl and piperazinyl derivatives (e.g., ) are explored for CNS drug development due to their ability to cross the blood-brain barrier.

Biological Activity

1-(3-(Hydroxymethyl)phenyl)propan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(3-(Hydroxymethyl)phenyl)propan-1-one includes a hydroxymethyl group attached to a phenyl ring, contributing to its unique properties. The compound can be represented as follows:

C10H12O2\text{C}_{10}\text{H}_{12}\text{O}_2

Research indicates that 1-(3-(Hydroxymethyl)phenyl)propan-1-one may exert its biological effects through several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various microorganisms. The hydroxymethyl group may enhance binding interactions with microbial targets, leading to increased antimicrobial efficacy .
  • Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. For instance, derivatives of similar structures have demonstrated significant cytotoxicity against breast cancer cells (MCF-7), suggesting that 1-(3-(Hydroxymethyl)phenyl)propan-1-one may also possess anticancer properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(3-(Hydroxymethyl)phenyl)propan-1-one and similar compounds:

Activity Target Effect Reference
AntimicrobialVarious microorganismsInhibition of growth
CytotoxicityMCF-7 breast cancer cellsSignificant cell death
Enzyme InteractionProtein targetsModulation of biochemical pathways

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of compounds similar to 1-(3-(Hydroxymethyl)phenyl)propan-1-one demonstrated significant cytotoxic effects against MCF-7 cells. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .

Case Study 2: Antimicrobial Properties

In another investigation, related compounds were tested for their antimicrobial efficacy against skin-related pathogens. The results showed that these compounds effectively inhibited the growth of Staphylococcus epidermidis and Corynebacterium xerosis, suggesting potential applications in cosmetic formulations aimed at reducing body odor .

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